molecular formula C16H19ClN4O2 B12574062 3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline CAS No. 610320-11-1

3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline

Cat. No.: B12574062
CAS No.: 610320-11-1
M. Wt: 334.80 g/mol
InChI Key: PUUFQXHLUWHJAM-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline typically involves the reaction of 6-nitroquinoline with 3-chloropropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-6-nitro-2-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group and the piperazine ring play crucial roles in its binding affinity and specificity .

Properties

CAS No.

610320-11-1

Molecular Formula

C16H19ClN4O2

Molecular Weight

334.80 g/mol

IUPAC Name

3-(3-chloropropyl)-6-nitro-2-piperazin-1-ylquinoline

InChI

InChI=1S/C16H19ClN4O2/c17-5-1-2-12-10-13-11-14(21(22)23)3-4-15(13)19-16(12)20-8-6-18-7-9-20/h3-4,10-11,18H,1-2,5-9H2

InChI Key

PUUFQXHLUWHJAM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C=C(C=CC3=N2)[N+](=O)[O-])CCCCl

Origin of Product

United States

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